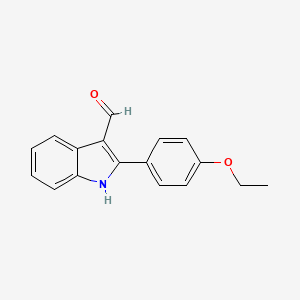

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with a 4-ethoxyphenyl group at the 2-position and an aldehyde group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxyaniline and isatin.

Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where 4-ethoxyaniline reacts with isatin under acidic conditions.

Formylation: The resulting indole derivative is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position. This involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The indole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: HNO3 in sulfuric acid for nitration; Br2 in acetic acid for bromination.

Major Products

Oxidation: 2-(4-ethoxyphenyl)-1H-indole-3-carboxylic acid.

Reduction: 2-(4-ethoxyphenyl)-1H-indole-3-methanol.

Substitution: 5-nitro-2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde (nitration product).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde typically involves the condensation reaction of indole derivatives with appropriate aldehydes or other electrophiles. Various methods have been reported, including:

- One-pot synthesis : A method that combines multiple steps into a single reaction vessel, enhancing efficiency and yield.

- Multi-component reactions : These reactions allow for the simultaneous formation of several products from different reactants, leading to complex molecules with potential biological activity.

The characterization of synthesized compounds is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole, including this compound, exhibit significant antimicrobial properties. For example:

- Antibacterial effects : Compounds derived from indoles have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antifungal properties : Some derivatives have been tested against fungal pathogens, showing promise as potential antifungal agents.

A comprehensive study highlighted the antimicrobial activity of several indole derivatives, where this compound was among the most active compounds tested, achieving high inhibition zones against target microorganisms .

Anticancer Potential

Indole derivatives are recognized for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

- Tubulin polymerization inhibition : Some studies indicate that certain indole compounds can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. For instance, a derivative exhibited potent antiproliferative activity against HeLa cells with an IC50 value indicating strong efficacy .

- Molecular docking studies : These studies suggest that this compound can effectively bind to specific targets within cancer cells, potentially leading to the development of new anticancer therapies .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various indole derivatives, this compound was synthesized and tested against a panel of bacterial and fungal pathogens. The results indicated that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control Antibiotic | 16 | High |

Case Study 2: Anticancer Activity

A series of analogues based on this compound were evaluated for their anticancer potential. The compound demonstrated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed in vitro .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 8.7 | Tubulin polymerization inhibition |

| MDA-MB-231 | 0.57 | Apoptosis induction |

Wirkmechanismus

The mechanism of action of 2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole core can interact with various receptors, modulating their function and leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

2-(4-ethoxyphenyl)-1H-indole-3-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Biologische Aktivität

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core with an ethoxyphenyl substituent and an aldehyde functional group, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the aldehyde group allows for potential formation of Schiff bases with amino groups in proteins, which can modulate enzyme activity or receptor signaling pathways .

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxicity against cancer cell lines such as Jurkat (IC50 = 8.0 µM) and HCT116 (IC50 = 18.5 µM), suggesting that this compound may possess similar properties .

Table: Anticancer Activity of Related Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indole derivative A | Jurkat | 8.0 |

| Indole derivative B | HCT116 | 18.5 |

| This compound | TBD | TBD |

Antioxidant Activity

Indoles are known for their antioxidant properties. The compound's structure may facilitate radical scavenging activities, which can protect cells from oxidative stress. In vitro studies using DPPH and ABTS assays have demonstrated strong antioxidant capabilities in similar indole derivatives, indicating potential for this compound .

Synthesis and Evaluation

A study evaluated several indole derivatives synthesized through various methods, including C–H functionalization techniques. These derivatives were assessed for their biological activities, revealing that modifications to the indole structure significantly impacted their potency against cancer cells and their antioxidant capacity .

Pharmacokinetics

Research on the pharmacokinetics of related compounds suggests that they exhibit favorable absorption and distribution profiles in biological systems. Stability studies indicate that these compounds maintain integrity under physiological conditions for extended periods, enhancing their therapeutic potential .

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-20-13-9-7-12(8-10-13)17-15(11-19)14-5-3-4-6-16(14)18-17/h3-11,18H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWYBAQUMOIRFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.